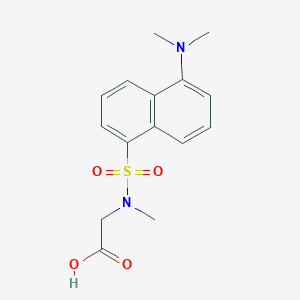

Dansylsarcosine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dansylsarcosine typically involves the reaction of dansyl chloride with sarcosine. The process begins with the preparation of dansyl chloride by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with a base. This intermediate is then reacted with sarcosine in the presence of a suitable base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Dansylsarcosine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the naphthalene ring can produce naphthoquinone derivatives .

Aplicaciones Científicas De Investigación

Protein Labeling and Tracking

Dansylsarcosine is widely used as a fluorescent probe for labeling proteins, enabling the study of protein dynamics and interactions. Its fluorescence properties allow researchers to visualize proteins in live cells, facilitating real-time tracking of cellular processes.

Key Studies:

- A study demonstrated that this compound effectively labels proteins with minimal interference in their biological functions, making it ideal for studying protein localization and movement within cells .

This compound is utilized in enzyme activity assays due to its ability to undergo specific reactions that can be monitored through fluorescence changes.

Case Example:

- A fluorescence anisotropy-based assay using this compound was developed to quantify enzyme activity, demonstrating its utility in high-throughput screening applications .

Biomarker for Liver Dysfunction

This compound has been investigated as a potential biomarker for early detection of liver dysfunction and drug-induced liver injury (DILI). Its ability to bind with metals such as Cu and Cd enhances its diagnostic potential.

Research Insights:

- A study indicated that serum levels of this compound correlate with liver function tests, suggesting its use as a sensitive biomarker for monitoring liver health .

Drug Interaction Studies

This compound's interaction with various drugs has been studied to assess its impact on drug metabolism and efficacy.

Notable Findings:

- The compound was shown to affect the binding of warfarin to HSA, highlighting its role in influencing pharmacokinetic profiles of co-administered drugs .

Anticancer Research

The synthesis of sulfonamide derivatives from this compound has been explored for their potential anticancer properties. These compounds exhibit diverse biological activities, including inhibitory effects on carbonic anhydrases, which are implicated in tumor growth.

Synthesis Overview:

- Recent studies synthesized sulfonamides through the coupling of dansyl chloride with amines, leading to compounds that demonstrated higher binding affinities than traditional anticancer drugs like acetazolamide .

| Compound Type | Binding Affinity Range (kcal/mol) | Potential Application |

|---|---|---|

| Sulfonamide Derivatives | -6.8 to -8.2 | Anticancer therapeutics |

Drug Delivery Systems

This compound's properties make it suitable for developing drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.

Research Direction:

Mecanismo De Acción

Dansylsarcosine exerts its effects primarily through its ability to bind to specific sites on proteins, such as human serum albumin. The binding occurs at the benzodiazepine binding site, where this compound competes with other ligands. This interaction is influenced by the structure of the protein and the presence of other binding molecules . The binding of this compound can alter the conformation of the protein, affecting its function and interactions with other molecules .

Comparación Con Compuestos Similares

Dansylglycine: Another fluorescent probe used to study protein-ligand interactions.

11-(Dansylamino)undecanoic Acid: Used in similar applications as dansylsarcosine but with a longer alkyl chain.

1-Anilino-8-naphthalenesulfonic Acid: A fluorescent dye used to study protein folding and conformational changes.

Uniqueness: this compound is unique due to its specific binding affinity for the benzodiazepine binding site on human serum albumin. This specificity makes it a valuable tool for studying competitive binding interactions and the effects of various ligands on protein function .

Actividad Biológica

Dansylsarcosine, a dansylated derivative of sarcosine, has garnered attention for its unique biological properties and potential applications in biomedical research. This article reviews the biological activity of this compound, emphasizing its interactions with human serum albumin (HSA), its diagnostic potential in liver injuries, and its implications in various experimental models.

Structure and Binding Properties

This compound is characterized by its dansyl group, which provides intrinsic fluorescence, making it a useful probe in biochemical studies. Research indicates that this compound binds selectively to specific sites on HSA, a key protein in drug transport and metabolism.

Binding Sites on Human Serum Albumin

HSA contains two primary drug-binding sites, each with distinct affinities for various ligands:

| Binding Site | Specificity | Example Ligands |

|---|---|---|

| Site 1 | Polar/Charged | Dansyl-l-asparagine, Dansyl-l-arginine |

| Site 2 | Hydrophobic | This compound, Dansyl-l-phenylalanine |

Studies utilizing X-ray crystallography have elucidated the structural basis of these interactions, revealing that this compound binds primarily to drug site 2 due to its hydrophobic characteristics and the presence of a methylated α-amino group .

Diagnostic Applications

Recent investigations have explored the use of this compound in diagnostic tests for liver injuries. The Serum Enhanced Binding (SEB) test employs this compound to assess HSA binding capacities in patients with liver cirrhosis versus those without hepatic dysfunction.

Case Study: Liver Injury Detection

In a clinical study involving patients with liver cirrhosis, the SEB test demonstrated significant differences in the binding capacities of various ligands, including this compound:

- Cirrhosis Patients : Showed altered binding profiles for this compound compared to healthy controls.

- Experimental Models : In rat models subjected to ethanol and carbon tetrachloride (CCl₄) administration, binding capacities fluctuated over time, indicating potential diagnostic utility of this compound in monitoring liver function .

Influence on Drug Binding

The binding affinity of this compound can be influenced by the presence of other compounds. For instance, when tested alongside heavy metal ions (Cu, Cd) and hormones (L-thyroxine), this compound exhibited varying degrees of competition for binding sites on HSA. This highlights its potential as a competitive inhibitor or marker in pharmacokinetic studies .

Fluorescence Anisotropy Assays

Fluorescence anisotropy-based assays have been employed to quantify the interactions between this compound and various proteins. These assays provide insights into the dynamics of ligand-protein interactions and can be pivotal in drug discovery and development processes .

Propiedades

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLJKBOXIVONAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911094 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-96-5 | |

| Record name | Dansylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dansylsarcosine?

A1: this compound exhibits high affinity for Site II (also known as the benzodiazepine/indole binding site) on HSA. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound binding affect HSA function?

A2: While this compound itself doesn't have a direct therapeutic effect, its binding to Site II can be competitively inhibited by drugs that share this binding site. This competition allows researchers to study drug-HSA interactions and their potential impact on drug pharmacokinetics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can this compound binding to HSA be modulated by physiological factors?

A3: Yes, factors like fatty acid concentration, pH, and glycation of HSA can significantly influence this compound binding kinetics and affinity. [, , , , , , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C15H18N2O4S, and the molecular weight is 322.39 g/mol.

Q5: Is this compound stable under standard laboratory conditions?

A5: While information on long-term storage stability is limited in the provided research, this compound is typically used in buffered solutions at physiological pH for immediate experimental purposes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What analytical techniques are commonly used to study this compound-HSA interactions?

A6: Fluorescence spectroscopy, particularly fluorescence quenching and displacement studies, are widely employed. Ultrafiltration coupled with HPLC is used for determining binding constants and free drug fractions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: How is this compound used to study drug binding to HSA?

A7: Competitive displacement studies are performed. A decrease in this compound fluorescence upon the addition of a test drug indicates competition for Site II on HSA. The degree of displacement helps determine the binding affinity of the test drug for that site. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.